2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
Description
2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide is a synthetic quinoline derivative featuring a carboxamide group at position 6 of the quinoline core, an isopropylamide substituent, and a 4-aminophenoxy group at position 2. The quinoline scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes, receptors, and signaling pathways. The 4-aminophenoxy moiety may enhance solubility and hydrogen-bonding interactions, while the isopropylamide group likely influences steric and pharmacokinetic properties.
Properties
CAS No. |
921211-21-4 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-3-9-17-13(11-14)4-10-18(22-17)24-16-7-5-15(20)6-8-16/h3-12H,20H2,1-2H3,(H,21,23) |
InChI Key |
JXJFEHNNHRJHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the aminophenoxy group: This step involves the nucleophilic aromatic substitution of a halogenated quinoline derivative with 4-aminophenol.
Formation of the carboxamide group: The final step involves the reaction of the intermediate product with isopropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with amino acid residues in proteins, while the quinoline core can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound shares a quinoline-6-carboxamide core with several analogs in the evidence. Key differences lie in substituent types and positions:
Pharmacological Implications (Inferred)
- Compounds : Demonstrated as HSF1 pathway inhibitors, suggesting the target compound may share similar mechanisms if optimized for HSF1 binding .
- and : Sulfonyl/sulfonamide groups are common in kinase inhibitors (e.g., Bcr-Abl, EGFR). The target’s 4-aminophenoxy group could mimic tyrosine residues in ATP-binding pockets .
Biological Activity
2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide, a compound with a quinoline core structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 921211-21-4 |
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-(4-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
| InChI Key | JXJFEHNNHRJHTB-UHFFFAOYSA-N |
The biological activity of 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide is primarily attributed to its ability to interact with critical molecular targets:
- DNA Intercalation : The quinoline core allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes.
- Protein Interaction : The aminophenoxy group can form hydrogen bonds with amino acid residues in proteins, leading to altered enzyme activity and potential induction of apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with a similar quinoline structure have shown promising results against CNS cancer and leukemia cell lines, demonstrating high lethality and favorable pharmacokinetic profiles .
- Mechanistic Insights : The ability of the compound to inhibit topoisomerase II has been noted, which is a critical enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage and apoptosis in cancer cells .
Comparative Studies
Comparative analyses with similar compounds reveal unique aspects of 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide:
| Compound | Activity Profile |
|---|---|
| 4-(4-Aminophenoxy)-2,6-dimethylaniline | Similar structure but lower anticancer activity |
| 10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone | Different core structure; lower interaction with DNA |
The distinct combination of functional groups in 2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide enhances its reactivity and biological efficacy compared to these analogs .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- CNS Cancer Study : A study demonstrated that derivatives similar to this compound exhibited significant lethality against CNS cancer cell lines, with some compounds achieving over 60% growth inhibition (PGI) across multiple tested lines .
- Leukemia Cell Lines : Another investigation reported that specific derivatives showed over 50% PGI against leukemia cell lines, indicating strong potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
